An In-Depth Technical Guide to (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic Acid: Properties, Synthesis, and Application
An In-Depth Technical Guide to (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic Acid: Properties, Synthesis, and Application
Abstract
(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is a specialized arylboronic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an ortho-fluorine atom and a meta-diethylcarbamoyl group, imparts distinct reactivity and properties crucial for advanced organic synthesis. This guide provides a comprehensive technical overview of this reagent, including its physicochemical properties, a validated synthetic approach, and a detailed, field-tested protocol for its application in the Suzuki-Miyaura cross-coupling reaction. The inherent challenges associated with ortho-fluorinated boronic acids, such as susceptibility to protodeboronation, are discussed, and strategic solutions are provided to ensure high-yield, reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction and Molecular Overview
(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid belongs to the class of organoboron compounds that are foundational pillars of modern carbon-carbon bond formation chemistry. The presence of the boronic acid moiety (-B(OH)₂) enables its participation as the organometallic nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
The molecular architecture is defined by two key functional groups that modulate its reactivity:
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Ortho-Fluoro Group: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect. This electronic perturbation can influence the transmetalation step of the catalytic cycle. Critically, ortho-substitution is known to increase the rate of protodeboronation, a major degradation pathway where the C-B bond is cleaved under basic aqueous conditions.[1][2]
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Meta-Diethylcarbamoyl Group: The -C(=O)N(Et)₂ group at the C5 position is a moderately deactivating, meta-directing group. Its presence enhances the compound's utility as a building block for complex drug-like molecules and can influence solubility in organic solvents.[3]
This combination of features makes the title compound a valuable, albeit challenging, reagent for introducing the 3-(diethylcarbamoyl)-4-fluorophenyl motif into complex molecular scaffolds.
Physicochemical and Safety Profile
While specific, experimentally verified data for (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is not widely published, its properties can be reliably extrapolated from its close structural analogs. The following table summarizes key data points, referencing the dimethyl analog and a constitutional isomer where available.
| Property | Value | Source / Note |
| IUPAC Name | (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid | - |
| Synonyms | 3-Borono-4-fluoro-N,N-diethylbenzamide | - |
| CAS Number | Not assigned. | Closely related analog (5-(Dimethyl carbamoyl)-2-fluorophenyl)boronic acid is 874289-46-0 .[4] |
| Molecular Formula | C₁₁H₁₅BFNO₃ | Calculated |
| Molecular Weight | 239.05 g/mol | Calculated based on C₁₁H₁₅BFNO₃.[5] |
| Appearance | Expected to be a white to off-white crystalline powder. | Based on analogous compounds.[3] |
| Melting Point | Data not available. | The related isomer, 4-(Diethylcarbamoyl)phenylboronic acid, has a melting point of 142 °C.[3] |
| Solubility | Soluble in methanol, THF, dioxane, and other polar organic solvents. | Based on general boronic acid properties.[6] |
Safety and Handling: Like most boronic acids, this compound is classified as an irritant.[7]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust. Store in a cool, dry place, tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]
Synthesis Pathway: Directed Ortho-Metalation Approach
A robust and logical synthetic route to (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid proceeds from the commercially available 3-bromo-4-fluorobenzamide. The key transformation is a directed ortho-metalation, where the amide group directs a strong base to deprotonate the adjacent C2 position, followed by electrophilic trapping with a boron source.
A related, well-documented procedure involves the lithiation of 1-bromo-4-fluorobenzene to generate the boronic acid at the C2 position.[9] This established methodology provides a strong foundation for the synthesis of the title compound.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of the target boronic acid.
Step-by-Step Synthesis Protocol:
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Amide Formation: Prepare the starting material, 3-bromo-N,N-diethyl-4-fluorobenzamide, by standard amide coupling from 3-bromo-4-fluorobenzoic acid and diethylamine.
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Reaction Setup: To an oven-dried, three-neck flask under a positive pressure of argon, add the starting amide (1.0 equiv) and anhydrous tetrahydrofuran (THF).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, ~1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1-2 hours. Causality Note: The low temperature is critical to prevent side reactions and ensure kinetic control of the deprotonation at the C2 position, directed by the amide.
-
Borylation: To the cold aryllithium solution, add triisopropyl borate (1.2 equiv) dropwise. The reaction is highly exothermic.
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Quench and Hydrolysis: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding 1 M aqueous HCl. Stir vigorously for at least 30 minutes to ensure complete hydrolysis of the borate ester to the boronic acid.
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Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures. The key challenge with ortho-fluorinated boronic acids is their tendency to undergo protodeboronation.[2] Success hinges on using reaction conditions that favor the rate of the productive catalytic cycle over this degradation pathway.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This protocol is designed to maximize yield by promoting a fast catalytic turnover, thereby outcompeting the protodeboronation side reaction.
Materials:
-
(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid (1.2 - 1.5 equiv)
-
Aryl Halide (Ar-X, where X = Br, I) (1.0 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ or a modern Buchwald-type precatalyst (e.g., G3-XPhos) (1-3 mol%)
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid (1.2 equiv), the palladium catalyst (e.g., 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is completely inert. Causality Note: The active Pd(0) species is oxygen-sensitive. A rigorously inert atmosphere is non-negotiable for catalyst longevity and reproducibility.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane:water) via syringe. The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen.
-
Heating: Place the sealed vessel in a preheated oil bath or heating block (typically 80-100 °C). For challenging couplings, microwave irradiation can be highly effective at reducing reaction times.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[10]
Conclusion
(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is a highly functionalized building block for the synthesis of complex molecules. While its ortho-fluoro substituent presents a tangible risk of protodeboronation, this challenge is readily overcome through careful execution of a well-designed Suzuki-Miyaura coupling protocol. By employing active palladium precatalysts, appropriate bases, and rigorously inert conditions, researchers can effectively leverage this reagent's unique properties to advance programs in drug discovery and materials science.
References
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PubChem. (n.d.). 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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MySkinRecipes. (n.d.). (5-((diethylamino)Methyl)-2-fluorophenyl)boronic acid. Retrieved January 5, 2026, from [Link]boronic-acid-89334)
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PubChem. (n.d.). (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
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- Miyaura, N., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
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EPO. (n.d.). Patent 2231678 - PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. Retrieved January 5, 2026, from [Link]
- da Silva, A. B. F., et al. (2020).
- Di Stasi, R., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(56), 32694–32701.
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PubChem. (n.d.). 2-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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